Cas no 406676-26-4 (Pyridine,5-chloro-2,3-difluoro-4-iodo-)
Pyridine,5-chloro-2,3-difluoro-4-iodo- Chemical and Physical Properties
Names and Identifiers
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- Pyridine,5-chloro-2,3-difluoro-4-iodo-
- 5-Chloro-2,3-difluoro-4-iodopyridine
- Pyridine,5-chloro-2,3-difluoro-4-iodo
- 406676-26-4
- AKOS024263257
- SB74172
- FT-0741625
- SY277644
- DTXSID90573778
- 5-Chloro-2,3-difluoro-4-iodopyridine, 95%
- 5-chloro-2,3-difluoro-4-iodo-pyridine
- A899668
- EN300-7432186
- MFCD11044284
- D96925
- SCHEMBL21587646
- CS-0310142
- PS-18622
- DB-081223
-
- MDL: MFCD11044284
- Inchi: 1S/C5HClF2IN/c6-2-1-10-5(8)3(7)4(2)9/h1H
- InChI Key: QFPCIZUUCBFPQA-UHFFFAOYSA-N
- SMILES: IC1C(=CN=C(C=1F)F)Cl
Computed Properties
- Exact Mass: 274.88100
- Monoisotopic Mass: 274.88103g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Melting Point: 103-109 °C
- PSA: 12.89000
- LogP: 2.61780
Pyridine,5-chloro-2,3-difluoro-4-iodo- Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: 26
-
Hazardous Material Identification:
Pyridine,5-chloro-2,3-difluoro-4-iodo- Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Pyridine,5-chloro-2,3-difluoro-4-iodo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 735086-1G |
5-Chloro-2,3-difluoro-4-iodopyridine |
406676-26-4 | 95% | 1G |
¥787.27 | 2022-02-24 | |
| eNovation Chemicals LLC | Y1007321-1G |
5-chloro-2,3-difluoro-4-iodo-pyridine |
406676-26-4 | 97% | 1g |
$255 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1007321-5G |
5-chloro-2,3-difluoro-4-iodo-pyridine |
406676-26-4 | 97% | 5g |
$750 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1007321-10G |
5-chloro-2,3-difluoro-4-iodo-pyridine |
406676-26-4 | 97% | 10g |
$1285 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1007321-25G |
5-chloro-2,3-difluoro-4-iodo-pyridine |
406676-26-4 | 97% | 25g |
$2635 | 2024-07-21 | |
| Enamine | EN300-7432186-0.05g |
5-chloro-2,3-difluoro-4-iodopyridine |
406676-26-4 | 95% | 0.05g |
$19.0 | 2024-05-24 | |
| Enamine | EN300-7432186-0.1g |
5-chloro-2,3-difluoro-4-iodopyridine |
406676-26-4 | 95% | 0.1g |
$25.0 | 2024-05-24 | |
| Enamine | EN300-7432186-0.25g |
5-chloro-2,3-difluoro-4-iodopyridine |
406676-26-4 | 95% | 0.25g |
$36.0 | 2024-05-24 | |
| Enamine | EN300-7432186-0.5g |
5-chloro-2,3-difluoro-4-iodopyridine |
406676-26-4 | 95% | 0.5g |
$56.0 | 2024-05-24 | |
| Enamine | EN300-7432186-1.0g |
5-chloro-2,3-difluoro-4-iodopyridine |
406676-26-4 | 95% | 1.0g |
$71.0 | 2024-05-24 |
Pyridine,5-chloro-2,3-difluoro-4-iodo- Suppliers
Pyridine,5-chloro-2,3-difluoro-4-iodo- Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on Pyridine,5-chloro-2,3-difluoro-4-iodo-
5-Chloro-2,3-difluoro-4-iodopyridine (CAS No. 406676-26-4): A Comprehensive Overview
5-Chloro-2,3-difluoro-4-iodopyridine (CAS No. 406676-26-4) is a multifaceted compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound, characterized by its unique halogenated pyridine structure, offers a wide range of applications in the development of novel pharmaceuticals and advanced materials. In this comprehensive overview, we will delve into the chemical properties, synthetic methods, and potential applications of 5-chloro-2,3-difluoro-4-iodopyridine.
Chemical Structure and Properties
5-Chloro-2,3-difluoro-4-iodopyridine is a substituted pyridine derivative with a molecular formula of C5H2ClF2IN. The compound features a pyridine ring with a chlorine atom at the 5-position, fluorine atoms at the 2 and 3 positions, and an iodine atom at the 4-position. This specific arrangement of halogen substituents imparts unique electronic and steric properties to the molecule. The presence of multiple halogens, particularly fluorine and iodine, significantly influences the compound's reactivity and stability.
The high electronegativity of fluorine atoms leads to enhanced electron-withdrawing effects, which can modulate the reactivity of the pyridine ring. Meanwhile, the iodine atom provides a versatile leaving group for various substitution reactions. These properties make 5-chloro-2,3-difluoro-4-iodopyridine an attractive starting material for synthetic transformations in organic chemistry.
Synthetic Methods
The synthesis of 5-chloro-2,3-difluoro-4-iodopyridine has been explored through several methodologies. One common approach involves the sequential introduction of halogen substituents onto a pyridine scaffold. For instance, starting from 2,3-difluoropyridine, the chlorine atom can be introduced via chlorination reactions using reagents such as N-chlorosuccinimide (NCS). Subsequently, the iodination step can be achieved using iodine or iodinating agents like N-iodosuccinimide (NIS).
An alternative synthetic route involves the direct synthesis from simpler precursors. For example, a multi-step process starting from 2-fluoropyridine can be employed to introduce the additional fluorine and chlorine atoms followed by iodination. Recent advancements in transition-metal-catalyzed cross-coupling reactions have also facilitated the efficient synthesis of complex halogenated pyridines like 5-chloro-2,3-difluoro-4-iodopyridine.
Applications in Medicinal Chemistry
5-Chloro-2,3-difluoro-4-iodopyridine has found applications in medicinal chemistry due to its potential as a building block for drug discovery. The halogenated pyridine scaffold is known to exhibit favorable pharmacological properties, including enhanced lipophilicity and metabolic stability. These attributes make it suitable for designing drugs with improved bioavailability and reduced toxicity.
In recent studies, derivatives of 5-chloro-2,3-difluoro-4-iodopyridine have shown promise in various therapeutic areas. For instance, compounds derived from this scaffold have been investigated for their anti-cancer properties. Research has demonstrated that certain derivatives exhibit potent cytotoxic activity against various cancer cell lines. The unique electronic properties of the halogenated pyridine ring contribute to its ability to interact with biological targets effectively.
Beyond oncology, 5-chloro-2,3-difluoro-4-iodopyridine-based compounds have also been explored for their potential in treating neurological disorders. Studies have shown that these compounds can modulate specific receptors involved in neurodegenerative diseases, offering new avenues for therapeutic intervention.
Potential in Advanced Materials Science
In addition to its applications in medicinal chemistry, 5-chloro-2,3-difluoro-4-iodopyridine has shown promise in advanced materials science. The unique electronic properties of halogenated pyridines make them suitable for use in organic electronics and optoelectronics. For example, derivatives of this compound have been utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
The presence of multiple halogens can influence the electronic band structure and charge transport properties of materials derived from 5-chloro-2,3-difluoro-4-iodopyridine. Recent research has focused on optimizing these properties to enhance device performance. By fine-tuning the substituents on the pyridine ring, scientists have been able to develop materials with tailored electronic characteristics for specific applications.
Safety Considerations and Handling
Safety is a critical consideration when working with any chemical compound. While 5-chloro-2,3-difluoro-4-iodopyridine is not classified as a hazardous material or controlled substance, it is important to handle it with care due to its reactivity and potential health effects. Standard laboratory safety protocols should be followed when handling this compound.
Laboratory personnel should wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Adequate ventilation is essential to prevent inhalation of vapors or dust particles. Additionally, proper storage conditions should be maintained to ensure stability and prevent degradation.
Conclusion
5-Chloro-2,3-difluoro-4-iodopyridine (CAS No. 406676-26-4) is a versatile compound with significant potential in both medicinal chemistry and advanced materials science. Its unique chemical structure offers a range of opportunities for synthetic transformations and drug discovery. As research continues to advance our understanding of this compound's properties and applications, it is likely that new uses will emerge in various scientific fields.
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